molecular formula C26H54N4O14 B15130476 3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine

3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine

Cat. No.: B15130476
M. Wt: 646.7 g/mol
InChI Key: BMSOSHUYFHAULE-UHFFFAOYSA-N
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Description

Chitosan, 6-(2-hydroxyethyl) ether is a derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin, which is found in the exoskeletons of crustaceans like shrimp and crabs. This compound is known for its excellent biocompatibility, biodegradability, and non-toxicity, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chitosan, 6-(2-hydroxyethyl) ether typically involves the etherification of chitosan using alkali/urea aqueous solution as the solvent and reaction medium . The process begins with the dissolution of chitosan in an alkali/urea aqueous solution, followed by the addition of ethylene oxide or other hydroxyethylating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the efficient formation of the ether derivative .

Industrial Production Methods

Industrial production of Chitosan, 6-(2-hydroxyethyl) ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent product quality. The final product is purified through filtration, washing, and drying steps to remove any unreacted starting materials and by-products .

Mechanism of Action

The mechanism of action of Chitosan, 6-(2-hydroxyethyl) ether involves its interaction with biological membranes and macromolecules. The hydroxyethyl groups enhance the solubility and bioavailability of the compound, allowing it to effectively interact with cellular components. The compound can disrupt microbial membranes, leading to antimicrobial effects, and promote cell proliferation and tissue regeneration in wound healing applications .

Properties

Molecular Formula

C26H54N4O14

Molecular Weight

646.7 g/mol

IUPAC Name

3-amino-5-[2-amino-4-[2-amino-3,4-dihydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-3-hydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-6-(2-hydroxyethoxymethyl)oxane-2,4-diol;azane

InChI

InChI=1S/C26H51N3O14.H3N/c27-17-14(7-12(9-38-4-1-30)20(33)21(17)34)41-24-13(10-39-5-2-31)8-15(18(28)22(24)35)42-25-16(11-40-6-3-32)43-26(37)19(29)23(25)36;/h12-26,30-37H,1-11,27-29H2;1H3

InChI Key

BMSOSHUYFHAULE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1OC2C(CC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)COCCO.N

Origin of Product

United States

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